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molecular formula C6H3Br2N3 B131933 6,8-Dibromoimidazo[1,2-a]pyrazine CAS No. 63744-22-9

6,8-Dibromoimidazo[1,2-a]pyrazine

Cat. No. B131933
M. Wt: 276.92 g/mol
InChI Key: UQCZZGIPIMJBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284317B2

Procedure details

To a stirred suspension of 2-amino-3,5-dibrompyrazine (427 g, 1688 mmol) in water (6.4 L)/THF (482 mL), at rt was added bromacetaldehyde-diethylacetal (998 g, 5065 mmol) in one portion. After stirring under reflux for 4 h, the clear orange solution was stirred for an additional 15 h at rt. The suspension was filtered, and the remaining solid was washed with MeOH (2 L) and dried in vaccuo at 60° C. to yield 6,8-dibromo-imidazo[1,2-a]pyrazine as an off-white solid (500 g, 107% with residual MeOH): 1H-NMR (300 MHz, d6-DMSO): δ=9.02 (s, 1H), 8.23 (d, 1H), 7.89 (d, 1H) ppm. UPLC-MS: RT=0.80 min; m/z 277.9 [MH+]; required MW=276.9.
Quantity
427 g
Type
reactant
Reaction Step One
Name
Quantity
482 mL
Type
reactant
Reaction Step One
Name
Quantity
6.4 L
Type
solvent
Reaction Step One
Quantity
998 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Br:8])=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.[CH2:10]1COC[CH2:11]1.C(OC(OCC)CBr)C>O>[Br:9][C:5]1[N:6]=[C:7]([Br:8])[C:2]2[N:3]([CH:10]=[CH:11][N:1]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
427 g
Type
reactant
Smiles
NC1=NC=C(N=C1Br)Br
Name
Quantity
482 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
6.4 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
998 g
Type
reactant
Smiles
C(C)OC(CBr)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
STIRRING
Type
STIRRING
Details
the clear orange solution was stirred for an additional 15 h at rt
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the remaining solid was washed with MeOH (2 L)
CUSTOM
Type
CUSTOM
Details
dried in vaccuo at 60° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1)C=CN2)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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